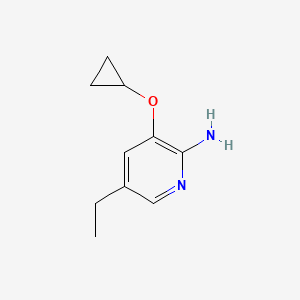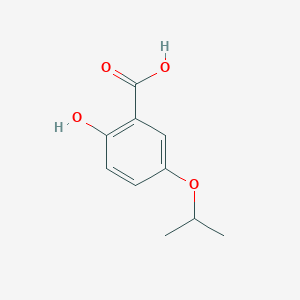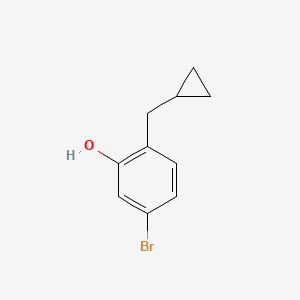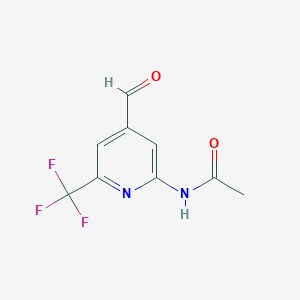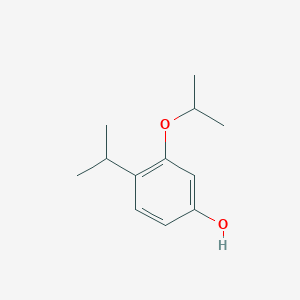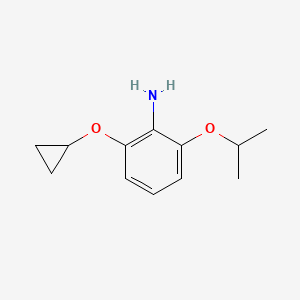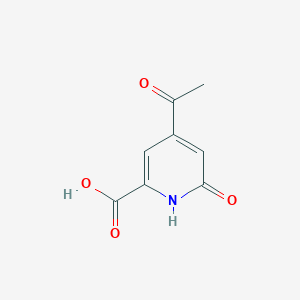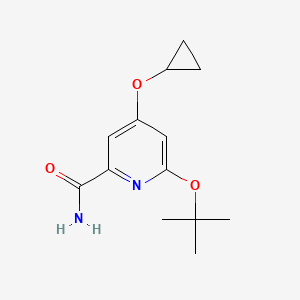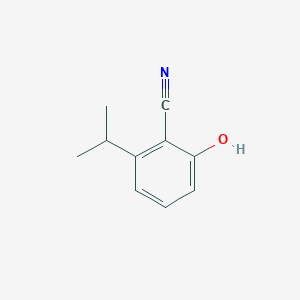
2-Hydroxy-6-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(propan-2-yl)benzonitrile, also known as 2-Hydroxy-6-isopropylbenzonitrile, is an organic compound with the molecular formula C10H11NO. This compound is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with an isopropyl group (-CH(CH3)2) at the 6th position. It is a derivative of benzonitrile and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-6-(propan-2-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2-Isopropyl-6-cyanophenol or 2-Isopropyl-6-cyanobenzoic acid.
Reduction: 2-Hydroxy-6-(propan-2-yl)benzylamine.
Substitution: 2-Hydroxy-6-(propan-2-yl)benzonitrile ethers or esters.
Scientific Research Applications
2-Hydroxy-6-(propan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(propan-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
2-Isopropylbenzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(propan-2-yl)benzonitrile: The isopropyl group is at a different position, leading to variations in steric effects and reactivity.
Uniqueness: 2-Hydroxy-6-(propan-2-yl)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, nitrile, and isopropyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-hydroxy-6-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
IGKBLGSKQZJICX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



